molecular formula C20H26N2O4S2 B4654973 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No. B4654973
M. Wt: 422.6 g/mol
InChI Key: ZSJXNPBQWHZXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, also known as IBPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBPS is a piperazine derivative that has been studied extensively for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of certain neurotransmitter receptors, including the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activity of certain enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitter receptors, which can lead to changes in mood and behavior. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activity of certain enzymes, which can lead to changes in blood flow and other physiological processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in lab experiments is its unique biochemical and physiological effects. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of certain neurotransmitter receptors and enzymes, which can be useful in studying various signaling pathways in the body. However, one of the limitations of using 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine in lab experiments is its relatively low yield and purity, which can make it difficult to work with.

Future Directions

There are several future directions for research involving 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine. One potential direction is to further investigate its potential applications in cancer research. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to inhibit the growth of certain cancer cell lines, and further research could lead to the development of new cancer treatments. Another potential direction is to investigate its potential applications in the treatment of anxiety and depression. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of these conditions. Finally, further research could be done to improve the synthesis method of 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine, which could lead to higher yields and purity.

Scientific Research Applications

1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is in the field of neuroscience. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of certain neurotransmitter receptors, including the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-17(2)16-18-8-10-20(11-9-18)28(25,26)22-14-12-21(13-15-22)27(23,24)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJXNPBQWHZXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(phenylsulfonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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